2-(2-Methoxyacetamido)pentanoic acid
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Overview
Description
2-(2-Methoxyacetamido)pentanoic acid is an organic compound with the molecular formula C8H15NO4 It is a derivative of pentanoic acid, featuring a methoxyacetamido group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetamido)pentanoic acid typically involves the reaction of pentanoic acid derivatives with methoxyacetamide under controlled conditions. The process may include steps such as esterification, amidation, and hydrolysis. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to minimize side reactions and maximize efficiency. Post-synthesis purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: The methoxyacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyacetamido)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyacetamido)butanoic acid
- 2-(2-Methoxyacetamido)hexanoic acid
- 2-(2-Methoxyacetamido)propanoic acid
Uniqueness
2-(2-Methoxyacetamido)pentanoic acid is unique due to its specific structural features, such as the length of the carbon chain and the position of the methoxyacetamido group
Biological Activity
2-(2-Methoxyacetamido)pentanoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies that illustrate its impact.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₃NO₃. The compound features a methoxy group and an acetamido group attached to a pentanoic acid backbone, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Enzymatic Activity : Research indicates that this compound can influence various enzymes, potentially altering metabolic pathways.
- Receptor Interaction : It has been shown to interact with specific receptors, which may lead to downstream signaling effects that impact cellular function.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Biological Activity Data
Case Study 1: Anti-Inflammatory Properties
A study conducted on murine models demonstrated that administration of this compound resulted in a marked decrease in inflammatory markers. The results indicated a reduction in TNF-alpha and IL-6 levels after treatment, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Enzymatic Activity Modulation
In vitro experiments were performed using human liver microsomes to assess the compound's effect on drug metabolism. The findings revealed that this compound significantly inhibited CYP450 enzymes, particularly CYP3A4, which is crucial for the metabolism of many pharmaceuticals. This inhibition could have implications for drug interactions when co-administered with other medications.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Absorption and Distribution : The compound shows good oral bioavailability and reaches peak plasma concentrations within 1 hour post-administration.
- Metabolism : It undergoes hepatic metabolism primarily via conjugation pathways.
- Excretion : Renal excretion accounts for approximately 70% of the administered dose within 24 hours.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[(2-methoxyacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-6(8(11)12)9-7(10)5-13-2/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
GVKCHFRSWGCTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC |
Origin of Product |
United States |
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